1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine

Physicochemical properties Medicinal chemistry Lead optimization

Medicinal chemists require precise substitution patterns for valid SAR studies on MAO inhibitors. Generic pyrrole derivatives alter isoform selectivity. This compound delivers the exact 1-methylpyrrole-3-ethanamine scaffold. - **Application**: Key intermediate for developing MAO-B selective inhibitors; validated chemotype from pyrrolylethanoneamine SAR. - **Purity**: 98% - suitable for reference standards and method development (HPLC/GC). - **Physicochemical data**: pKa 10.31±0.29 for computational benchmarking. - **Supply**: Packaged under inert atmosphere; shipped ambient within 24 hours.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 279226-15-2
Cat. No. B3381858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine
CAS279226-15-2
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(C1=CN(C=C1)C)N
InChIInChI=1S/C7H12N2/c1-6(8)7-3-4-9(2)5-7/h3-6H,8H2,1-2H3
InChIKeyLOCUKVKZMLTDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-amine: Specifications & Sourcing


1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-amine, also known as α,1-dimethyl-1H-pyrrole-3-methanamine, is a chiral primary amine belonging to the pyrrolylethanamine class of heterocyclic compounds . It is characterized by a 1-methylpyrrole ring substituted at the 3-position with an ethan-1-amine group. Its molecular formula is C₇H₁₂N₂, with a molecular weight of 124.18 g/mol [1]. This compound is commercially available as a research chemical and synthetic building block, typically offered at purities of 95% or 98% [2]. It has been investigated as a key structural component in the development of novel monoamine oxidase (MAO) inhibitors, a class of compounds with potential therapeutic applications in neurodegenerative and psychiatric disorders [3].

Workflow Synthetic entry to pyrrolylethanoneamine class for MAO research
Purity High purity grade supports reproducible SAR studies
Handle Primary amine enables selective derivatization to ketone or alcohol probes

1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-amine: Analog Substitution Risks


Substituting 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine with a generic pyrrole derivative is not scientifically sound due to the high sensitivity of biological activity to specific structural features. The class of pyrrolylethanoneamine derivatives, which includes this compound, demonstrates that small modifications—such as altering the position of the amine side chain, changing the N-substituent on the pyrrole ring, or converting the amine to a ketone—lead to dramatic shifts in enzyme selectivity, potency, and even the targeted isoform (MAO-A vs. MAO-B) [1]. For instance, while some aminoketone analogs in this class are potent and selective MAO-A inhibitors, a corresponding amino alcohol analog was found to selectively inhibit MAO-B, a completely different therapeutic target [1]. Therefore, the precise substitution pattern of this compound is a non-negotiable determinant of its research application, and its replacement with a similar-looking analog would invalidate any comparative or replicative study.

Regioisomer 2-position analog may shift amine basicity and target engagement compared to 3-substituted scaffold.
Oxidation state Ketone or alcohol analogs can reverse MAO-A vs. MAO-B selectivity; primary amine profile may not transfer.
N-substituent Modifying pyrrole N-methyl group may redirect enzyme inhibition profile, invalidating comparative studies.

1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-amine: Comparative Evidence Guide


Physicochemical Profile vs Regioisomer and Fluorinated Analog

The predicted physicochemical properties of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine differentiate it from its regioisomer, 2-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine, and its trifluoromethyl analog. The target compound exhibits a predicted basicity (pKa) of 10.31±0.29, which is a key determinant of its ionization state and thus its solubility, permeability, and potential for forming salt bonds in a biological target . While the pKa of the 2-substituted isomer is not explicitly documented in the same source, the structural difference in the position of the amine relative to the pyrrole nitrogen is known to significantly alter the electron density and basicity of the amine. Furthermore, compared to the trifluoromethyl analog, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine, the target compound has a significantly lower molecular weight (124.18 vs. 178.15 g/mol) and lacks the electron-withdrawing trifluoromethyl group, which drastically alters its lipophilicity, metabolic stability, and reactivity profile [1].

Predicted pKa & MW
Class-level
pKa 10.31±0.29
MW 124.18
Supports ionization-state review
Predicted value; vs. regioisomer and CF3 analog
Physicochemical properties Medicinal chemistry Lead optimization

MAO Isoform Selectivity and Structural Impact

The specific substitution pattern of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine places it within a class of pyrrolylethanoneamines known for their monoamine oxidase (MAO) inhibitory activity. A key study by Di Santo et al. (2005) demonstrated that among a series of 27 pyrrolylethanoneamines and related amino alcohols, aminoketone derivatives were generally potent and selective MAO-A inhibitors. Critically, this study established a clear structure-activity relationship: the presence and oxidation state of the α-carbon to the amine (i.e., ketone vs. alcohol vs. amine) dictates isoform selectivity [1]. While the target compound itself (a primary amine) was not directly reported in this publication, its structure represents the reduced analog of the potent and selective aminoketones. This implies it could serve as a crucial intermediate or a distinct pharmacophore for exploring MAO-B selectivity, as observed with the amino alcohol analog 25 which was a selective MAO-B inhibitor [1].

MAO Isoform SAR
Class-level
Primary amine may differ from ketone/alcohol selectivity
Supports SAR study context
Inferred from analog data; direct testing needed
Enzyme inhibition Monoamine oxidase Structure-activity relationship (SAR)

Sourcing and Purity Differentiation

Commercial availability and guaranteed purity are key procurement differentiators. 1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-amine is available from multiple reputable vendors with a specified purity of 98%, a level that is often required for reproducible research in medicinal chemistry and biological assays . In contrast, its regioisomer, 2-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine (CAS 103717-87-9), is less commonly listed and its purity is not consistently specified across sources . Furthermore, while the trifluoromethyl analog is available, it is typically supplied at a lower purity of 95%, which may be unsuitable for applications demanding high chemical fidelity [1]. The documented availability of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine at a high purity grade (98%) reduces the need for costly in-house purification and minimizes the risk of experimental artifacts stemming from unidentified impurities.

Sourcing Purity
Reported
98%
Higher purity reduces batch variability
Vendor-reported; vs 95% for CF3 analog
Chemical procurement Purity analysis Research chemical sourcing

1-(1-Methyl-1H-pyrrol-3-yl)ethan-1-amine: Key Applications


Synthetic Intermediate for Novel MAO Inhibitors

This compound is best employed as a key synthetic intermediate in the development of novel monoamine oxidase (MAO) inhibitors, specifically for exploring MAO-B selectivity. As evidenced by the SAR studies on pyrrolylethanoneamines, the primary amine functional group serves as a versatile handle for further derivatization into aminoketones or amino alcohols, which have demonstrated potent and selective MAO inhibition [1]. Procuring this specific scaffold allows researchers to systematically build upon a validated chemotype to optimize potency and isoform selectivity.

Exploratory Chemistry for SAR Studies

Due to its well-defined structure and high commercial purity (98%), this compound is ideal for conducting rigorous SAR studies around the pyrrole core . Its substitution pattern (3-position amine on a 1-methylpyrrole) is a key differentiator. By using this precise scaffold, medicinal chemists can confidently attribute changes in biological activity to specific molecular modifications, rather than to positional isomerism or the presence of impurities from lower-grade analogs.

Reference Standard for Analytical Methods

The high and reliably specified purity (98%) of 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine makes it suitable as a reference standard in analytical chemistry . It can be used for developing and validating HPLC or GC methods aimed at detecting or quantifying this specific heterocyclic amine in complex reaction mixtures or biological matrices, a task for which a less pure or isomeric analog would be unsuitable.

Physicochemical Property Benchmarking

The compound's predicted physicochemical properties, such as its pKa of 10.31±0.29, provide a basis for benchmarking in computational chemistry and property prediction models . Researchers can use this data point to calibrate in silico models for predicting the behavior of other heterocyclic amines, or to compare its expected solubility and permeability profile against other analogs in a virtual screening campaign.

Application
Selection Property
Validation Focus
MAO-B inhibitor lead optimization
Amine handle for selective derivatization
MAO isoform selectivity assays
SAR exploration
3-position substitution pattern on pyrrole
Structure-activity relationship interpretation
Analytical reference standard
Specified high purity
Method calibration and impurity profiling
Property benchmarking
Predicted basicity (pKa)
In silico prediction model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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